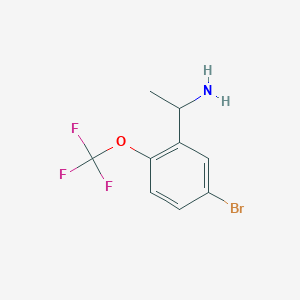![molecular formula C8H15NO B1484814 trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol CAS No. 1867563-05-0](/img/structure/B1484814.png)
trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol
Overview
Description
trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol: is a chemical compound with a unique structure that includes a cyclopropylmethyl group attached to a cyclobutanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol typically involves the following steps:
Cyclopropanation: : The initial step involves the formation of a cyclopropyl group. This can be achieved using methods such as the Corey-Chaykovsky reaction or the Simmons-Smith reaction.
Amination: : The cyclopropyl group is then functionalized to introduce the amino group. This can be done through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Cyclobutanol Formation: : The final step involves the formation of the cyclobutanol ring. This can be achieved through cyclization reactions, often using acidic or basic conditions to promote ring closure.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol: can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: : The amino group can be reduced to form an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as halides, alcohols, and amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Ketones or aldehydes.
Reduction: : Amines.
Substitution: : Various substituted cyclobutanol derivatives.
Scientific Research Applications
trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: : It has potential therapeutic applications, possibly as a drug candidate for various diseases.
Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol: can be compared to other similar compounds, such as trans-2-[(Cyclopropylmethyl)amino]cyclohexanol and trans-2-[(Cyclopropylmethyl)amino]cyclopentanol . These compounds share the cyclopropylmethylamino group but differ in the size of the cycloalkanol ring. The uniqueness of This compound lies in its strained ring structure, which can influence its reactivity and biological activity.
List of Similar Compounds
trans-2-[(Cyclopropylmethyl)amino]cyclohexanol
trans-2-[(Cyclopropylmethyl)amino]cyclopentanol
trans-2-[(Cyclopropylmethyl)amino]cyclopropanol
Properties
IUPAC Name |
(1R,2R)-2-(cyclopropylmethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7(8)9-5-6-1-2-6/h6-10H,1-5H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDYWHBGPAOHQG-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


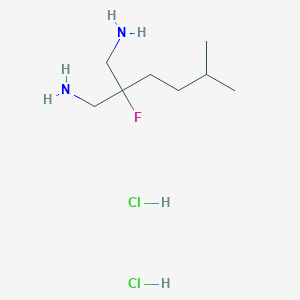

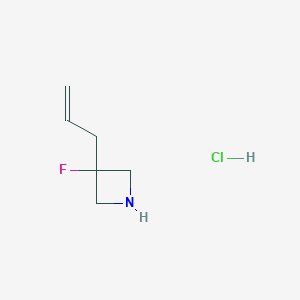
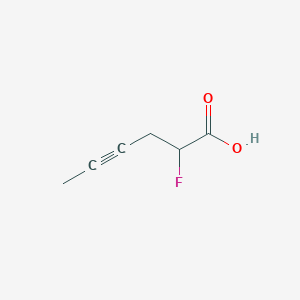
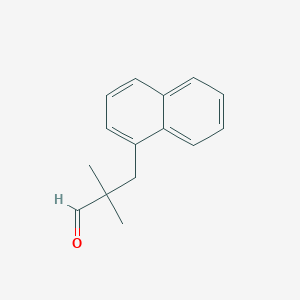


![3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484742.png)



amine hydrochloride](/img/structure/B1484748.png)
